2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide
Description
2-(Aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is a bicyclic amine derivative featuring a 1,4-diazabicyclo[3.2.1]octane core. This scaffold is characterized by a seven-membered bridged ring system with two nitrogen atoms at positions 1 and 2. The compound is substituted with an aminomethyl group at position 2 and an N-phenyl carboxamide moiety at position 3.
Properties
Molecular Formula |
C14H20N4O |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide |
InChI |
InChI=1S/C14H20N4O/c15-8-13-10-18(12-6-7-17(13)9-12)14(19)16-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,19) |
InChI Key |
VCICQAZMWKVWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1N(CC2CN)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide typically involves the construction of the diazabicyclo[3.2.1]octane core followed by functionalization with the aminomethyl and phenyl groups. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including intramolecular cycloaddition reactions and desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of catalytic systems and continuous flow chemistry to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the diazabicyclo[3.2.1]octane core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the core structure .
Scientific Research Applications
2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related bicyclic systems and pharmacologically active molecules. Below is a detailed analysis:
Structural Analogues from Pharmacopeial Literature
The Pharmacopeial Forum (2017) highlights two β-lactam antibiotics with bicyclic cores, offering insights into how bicyclic systems influence bioactivity:
(4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid: Core: Thiazolidine fused to a β-lactam-like bicyclic system. Functional Groups: Multiple carboxy and amide groups, dimethyl substituents. Activity: Broad-spectrum β-lactam antibiotic targeting penicillin-binding proteins (PBPs) .
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Core: Penam (β-lactam) fused to a thiazolidine ring. Functional Groups: β-lactam, carboxylate, and phenylacetamido groups. Activity: Semisynthetic penicillin derivative with enhanced stability against β-lactamases .
Key Structural and Functional Differences
- Bicyclic System : The target’s bridged diazabicyclo[3.2.1]octane lacks the fused β-lactam-thiazolidine system seen in classical β-lactams. This reduces ring strain and may confer resistance to enzymatic degradation .
- Substituents: The aminomethyl group enhances solubility, while the N-phenyl carboxamide may facilitate hydrophobic interactions with target proteins.
Pharmacokinetic and Efficacy Considerations
- Avibactam : Features a diazabicyclo[3.2.1]octane core but includes a carboxy group and sulfate moiety. It inhibits class A/C β-lactamases with a half-life of ~2 hours in humans.
- Its phenyl carboxamide group may improve tissue penetration compared to polar β-lactams.
Biological Activity
The compound 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is a member of the diazabicyclo family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a bicyclic structure that contributes to its unique biological properties.
The biological activity of 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide is primarily attributed to its role as an inhibitor of beta-lactamases, enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. By inhibiting these enzymes, the compound enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains .
Enzymatic Inhibition
Research indicates that this compound acts on the active site of beta-lactamases, preventing the hydrolysis of beta-lactam antibiotics. This mechanism is vital in combating antibiotic resistance, a growing concern in clinical settings .
Biological Activities
The compound exhibits a range of biological activities including:
- Antibacterial Properties : Effective against various strains of bacteria, particularly those resistant to conventional treatments.
- Antifungal Activity : Some studies have indicated potential antifungal effects, although more research is needed in this area.
- Cytotoxicity : Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines.
Case Studies and Research Findings
Research Highlights
- Antibacterial Activity : A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of 2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide as a beta-lactamase inhibitor, which restored the activity of amoxicillin against resistant strains .
- Cytotoxic Effects : Research conducted at a leading cancer institute demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .
- Molecular Interactions : Molecular dynamics simulations have provided insights into how this compound binds to beta-lactamase enzymes, revealing critical interactions that could inform future drug design efforts aimed at overcoming antibiotic resistance .
Q & A
Q. How can researchers leverage big data and AI to prioritize novel applications of this compound?
- Methodological Answer : Curate datasets from public repositories (e.g., PubChem, ChEMBL) and apply unsupervised learning (e.g., clustering algorithms) to identify understudied biological targets . Natural language processing (NLP) tools can mine patents and literature for analogous structures with known applications . Predictive models (e.g., random forest or neural networks) rank potential applications based on molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
